Cas no 71698-14-1 (5-[2-(furan-3-yl)ethyl]-5-hydroxy-1,1,4a,6-tetramethyl-7-oxodecahydronaphthalen-2-yl acetate)

5-[2-(furan-3-yl)ethyl]-5-hydroxy-1,1,4a,6-tetramethyl-7-oxodecahydronaphthalen-2-yl acetate structure
71698-14-1 structure
Product Name:5-[2-(furan-3-yl)ethyl]-5-hydroxy-1,1,4a,6-tetramethyl-7-oxodecahydronaphthalen-2-yl acetate
CAS No:71698-14-1
MF:C22H32O5
MW:376.486487388611
CID:859566
PubChem ID:324877
Update Time:2025-04-19

5-[2-(furan-3-yl)ethyl]-5-hydroxy-1,1,4a,6-tetramethyl-7-oxodecahydronaphthalen-2-yl acetate Chemical and Physical Properties

Names and Identifiers

    • 5-[2-(furan-3-yl)ethyl]-5-hydroxy-1,1,4a,6-tetramethyl-7-oxodecahydronaphthalen-2-yl acetate
    • [5-[2-(furan-3-yl)ethyl]-5-hydroxy-1,1,4a,6-tetramethyl-7-oxo-2,3,4,6,8,8a-hexahydronaphthalen-2-yl] acetate
    • AC1L8AXE
    • CALYONE
    • CTK9A2302
    • NSC291848
    • NSC-291848
    • 71698-14-1
    • DTXSID90315079
    • Inchi: 1S/C22H32O5/c1-14-17(24)12-18-20(3,4)19(27-15(2)23)7-9-21(18,5)22(14,25)10-6-16-8-11-26-13-16/h8,11,13-14,18-19,25H,6-7,9-10,12H2,1-5H3
    • InChI Key: MGPCHTJKOBYJBU-UHFFFAOYSA-N
    • SMILES: CC1C(CCC2=COC=C2)(O)C2(C(C(C(OC(=O)C)CC2)(C)C)CC1=O)C

Computed Properties

  • Exact Mass: 376.22506
  • Monoisotopic Mass: 376.225
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 600
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.601
  • Topological Polar Surface Area: 76.7Ų

Experimental Properties

  • Density: 1.14g/cm3
  • Boiling Point: 466ºC at 760 mmHg
  • Flash Point: 235.6ºC
  • Refractive Index: 1.531
  • PSA: 76.74
  • LogP: 3.92640
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